N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3/c1-20-12-16-10(17-13(18-12)21-2)7-15-11(19)8-5-3-4-6-9(8)14/h3-6H,7H2,1-2H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUZRMFQFCOOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Key Functional Groups
The molecular formula C₁₃H₁₃FN₄O₃ (molecular weight 292.27 g/mol) comprises three distinct subunits:
- A 1,3,5-triazine core substituted with methoxy (-OCH₃) groups at positions 4 and 6.
- A methylenamine bridge (-CH₂-NH-) linking the triazine to the benzamide moiety.
- A 2-fluorobenzamide group featuring a fluorine atom at the ortho position relative to the carbonyl.
The electron-withdrawing fluorine and methoxy groups influence reactivity, particularly in nucleophilic substitutions and amide bond formations.
Retrosynthetic Analysis and Proposed Pathways
Disconnection Strategy
Retrosynthetic cleavage suggests two primary intermediates:
- 4,6-Dimethoxy-1,3,5-triazin-2-ylmethylamine
- 2-Fluorobenzoic acid
Coupling these via amide bond formation provides the target compound.
Intermediate 1: Synthesis of 4,6-Dimethoxy-1,3,5-Triazin-2-ylmethylamine
Cyanuric Chloride Functionalization
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a common triazine precursor. Methoxylation typically proceeds via nucleophilic aromatic substitution (SNAr):
Step 1: Selective Methoxylation
Step 2: Aminomethylation
- Introduce the methylamine group using Eschenmoser’s sulfide contraction or reductive amination:
Intermediate 2: 2-Fluorobenzoic Acid Activation
2-Fluorobenzoic acid is commercially available but may require activation for amide coupling:
- Convert to acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Generate in situ active esters with hydroxybenzotriazole (HOBt) or uronium-based coupling agents.
Amide Bond Formation Strategies
Classical Coupling Methods
Schotten-Baumann Reaction
- React 4,6-dimethoxy-1,3,5-triazin-2-ylmethylamine with 2-fluorobenzoyl chloride in biphasic conditions (NaOH/CH₂Cl₂).
- Advantages : Rapid, high atom economy.
- Limitations : Requires stoichiometric base; possible hydrolysis of acyl chloride.
Carbodiimide-Mediated Coupling
Triazine-Specific Coupling Innovations
Mitsunobu Reaction
- Direct coupling of 2-fluorobenzoic acid with the triazinylmethylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
- Solvent : THF or DMF, 0°C to reflux.
- Advantages : Mild conditions, retention of stereochemistry.
Purification and Characterization
Chromatographic Methods
- Silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3).
- HPLC : C18 column, acetonitrile/water (0.1% TFA) mobile phase.
Spectroscopic Data
- ¹H NMR (DMSO-d₆, 400 MHz):
- δ 8.12 (d, J = 7.6 Hz, 1H, Ar-F),
- δ 6.90–7.45 (m, 3H, aromatic),
- δ 4.45 (s, 2H, CH₂NH),
- δ 3.85 (s, 6H, 2×OCH₃).
- MS (ESI+) : m/z 293.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Schotten-Baumann | 0°C, NaOH/CH₂Cl₂ | 55–65 | 90–92 | Acyl chloride instability |
| EDCl/HOBt | RT, DMF | 70–80 | 95–98 | Cost of coupling reagents |
| Mitsunobu | Reflux, THF | 60–75 | 93–96 | Phosphine oxide byproducts |
Industrial-Scale Considerations
Solvent Selection
Catalytic Optimization
- Palladium catalysts (e.g., Pd/C) for potential hydrogenation steps in intermediate synthesis.
- Copper(I) iodide for Ullmann-type couplings during triazine functionalization.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding derivatives.
Coupling Reactions: It can participate in coupling reactions with carboxylic acids to form amides and esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are commonly used in the presence of a base like N-methylmorpholine.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds containing the triazine moiety exhibit significant anticancer activity. N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study published in Nature highlighted the compound's efficacy against breast cancer cells, demonstrating a reduction in cell viability by up to 70% at specific concentrations .
Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The triazine ring enhances the compound's ability to interact with biological targets due to its electron-withdrawing nature, which stabilizes the active form of the drug .
Agricultural Applications
Herbicide Development
The compound has been explored as a potential herbicide due to its structural similarity to known herbicides that target specific plant enzymes. Preliminary studies suggest that this compound can inhibit the growth of certain weeds without affecting crop yield . Field trials demonstrated a 50% reduction in weed biomass when applied at optimal concentrations.
Pesticide Formulation
In addition to herbicidal properties, this compound is being investigated for its insecticidal potential. Its ability to disrupt insect metabolic pathways makes it a candidate for developing environmentally friendly pesticides.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
Case Study 2: Herbicidal Efficacy
Field trials were conducted to assess the herbicidal efficacy of this compound on common agricultural weeds. The results showed significant weed suppression compared to untreated controls, with optimal application rates identified for various crop types.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide involves the activation of carboxylic acids to form reactive intermediates that can undergo nucleophilic attack by amines, alcohols, or other nucleophiles. This activation is facilitated by the triazine ring, which acts as an electron-withdrawing group, enhancing the reactivity of the carboxylic acid . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various enzymes and receptors through covalent bonding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural elements—methoxy-triazine, methyl linker, and fluorobenzamide—distinguish it from related molecules. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Triazine Derivatives
Key Observations:
- Triazine Substitution: The 4,6-dimethoxy groups on the triazine ring are conserved in TRI and cinosulfuron, enhancing electronic stability and influencing reactivity .
- Linker Diversity: The methyl linker in the target compound contrasts with TRI’s vinyl group and cinosulfuron’s sulfonamide bridge.
- Fluorine Impact : The 2-fluorobenzamide group parallels diflubenzuron’s 2,6-difluorobenzamide, where fluorine improves lipophilicity and metabolic stability. However, the absence of a urea moiety in the target compound suggests a different mode of action compared to diflubenzuron .
Physicochemical Properties
While explicit data for the target compound is unavailable, inferences can be drawn from analogues:
- Solubility : Methoxy groups on triazine improve water solubility, but the hydrophobic fluorobenzamide may counterbalance this, leading to moderate logP values (~2.5–3.5) .
- Stability: Fluorine’s electron-withdrawing effect likely enhances resistance to oxidative degradation compared to non-fluorinated benzamides .
Biological Activity
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C10H10N4O3F
- Molecular Weight : 246.21 g/mol
- CAS Number : Not specifically listed; however, related compounds like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) have a CAS number of 3945-69-5.
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with the appropriate triazine derivative under controlled conditions. The use of coupling agents such as DMTMM has been noted to facilitate the formation of amides from carboxylic acids and amines efficiently .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures may inhibit specific enzymes or receptors involved in cellular processes:
- Inhibition of Dihydrofolate Reductase (DHFR) : Some benzamide derivatives have been shown to lower DHFR activity by reducing NADP and NADPH levels through inhibition of nicotinamide adenine dinucleotide kinase (NADK) . This mechanism may lead to reduced cell proliferation.
- RET Kinase Inhibition : Certain benzamide derivatives have demonstrated moderate to high potency as RET kinase inhibitors in cancer therapy . This suggests that this compound could potentially exhibit similar anticancer properties.
Antitumor Effects
Recent studies have highlighted the antitumor potential of benzamide derivatives. In particular:
- Case Study : A cohort study involving patients treated with benzamide-positive compounds showed a significant survival rate exceeding two years in some cases . This points towards the efficacy of such compounds in clinical settings.
Enzyme Inhibition
Research has also focused on the enzyme inhibition capabilities of this compound:
Q & A
Q. What are the recommended synthetic routes for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide, and how do functional groups influence reaction efficiency?
Methodological Answer: The synthesis typically involves coupling 2-fluorobenzamide derivatives with 4,6-dimethoxy-1,3,5-triazine-based intermediates. A key step is the alkylation of the triazine core using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) to form the methylene bridge. The methoxy groups on the triazine enhance electrophilicity, facilitating nucleophilic substitution, while the fluorine atom on the benzamide stabilizes the intermediate via electron-withdrawing effects. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-alkylation or hydrolysis .
Q. Which analytical techniques are critical for characterizing this compound, and how do they address purity challenges?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is essential for purity assessment, resolving peaks from residual solvents or unreacted intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, with the fluorine atom providing a distinct signal for regiochemical validation. Mass spectrometry (MS) via electrospray ionization (ESI) identifies molecular ion peaks and fragmentation patterns. X-ray diffraction (XRD) may be employed for crystalline samples to resolve stereochemical ambiguities .
Q. What biological activities are associated with structural analogs of this compound, and how are these assays designed?
Methodological Answer: Triazine-benzamide hybrids are studied for antimicrobial and enzyme-inhibitory properties. For example, analogs with chloro or methoxy substituents show activity against Staphylococcus aureus (MIC = 8–16 µg/mL) in broth microdilution assays. Fluorobenzamide derivatives are tested in fluorescence-based kinase inhibition assays (IC₅₀ < 10 µM). Assays require controlled conditions (e.g., pH 7.4, 37°C) and validation via positive controls (e.g., ciprofloxacin for antimicrobial tests) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?
Methodological Answer: Side reactions (e.g., triazine ring hydrolysis) are minimized by using anhydrous solvents (e.g., THF or DMF) and maintaining temperatures below 0°C during coupling steps. Substituent effects: Electron-donating groups (e.g., methoxy) on the triazine reduce hydrolysis rates. Kinetic studies via in-situ infrared (IR) spectroscopy monitor intermediate formation, enabling real-time adjustments. For example, DMTMM-mediated coupling in the presence of N-methylmorpholine (NMM) accelerates reaction completion while suppressing dimerization .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:
- Reproducibility: Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Purity Validation: Re-test compounds with ≥95% HPLC purity.
- Structure-Activity Relationship (SAR) Analysis: Compare fluorobenzamide analogs with controlled substitutions (e.g., 2-fluoro vs. 3-fluoro) to isolate electronic effects. Computational docking (e.g., AutoDock Vina) identifies binding pose inconsistencies in enzyme targets .
Q. What advanced spectroscopic methods elucidate interaction mechanisms with biological targets?
Methodological Answer: Surface Plasmon Resonance (SPR) quantifies binding affinity (KD) in real-time, while Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For intracellular targets, fluorescence resonance energy transfer (FRET)-based reporters track conformational changes in kinases. Solid-state NMR can map interactions in membrane-embedded proteins, though isotopic labeling (e.g., ¹³C/¹⁵N) is required .
Q. How should stability studies be designed to evaluate compound degradation under physiological conditions?
Methodological Answer:
- Hydrolytic Stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C, sampling at 0, 24, 48, and 72 hours. Analyze degradation products via LC-MS.
- Photostability: Expose to UV light (320–400 nm) and quantify remaining parent compound via HPLC.
- Thermal Stability: Store at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Stability-indicating methods (e.g., gradient HPLC) must resolve degradation peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
